molecular formula C4H7ClOS B077297 S-Propyl chlorothioformate CAS No. 13889-92-4

S-Propyl chlorothioformate

Cat. No. B077297
CAS RN: 13889-92-4
M. Wt: 138.62 g/mol
InChI Key: FYOPSYJKEHWOBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

S-Propyl chlorothioformate can be synthesized through several methods, including the reaction of propyl alcohol with chlorothioformic acid or through the use of chlorothioformate esters. A notable method involves the "one-pot" synthesis of S-methyl thioesters, which could be adapted for the synthesis of S-propyl derivatives by reacting methyl chlorothiolformate with carboxylic acids, leading to various thioesters including S-propyl chlorothioformate as a potential product (Khan et al., 1999).

Molecular Structure Analysis

The molecular structure of chlorothioformate species, including analogs of S-propyl chlorothioformate, shows significant conformational preferences. Studies on ethyl chlorothioformate reveal that these molecules prefer a synperiplanar conformation with respect to the C=O double bond and the S-C single bond. Such conformational preferences are likely applicable to the S-propyl variant, indicating how the molecular structure can influence its chemical reactivity and interactions (Rodríguez Pirani et al., 2011).

Scientific Research Applications

  • Solvent Effects in Solvolysis : The solvolysis of S-methyl chlorothioformate (a related compound) in various solvents has been analyzed. This research is significant for understanding the solvolysis mechanism of chlorothioformates in different solvent environments (D’Souza, Hailey, & Kevill, 2010).

  • Synthesis of New Schiff Bases : Schiff bases synthesized from derivatives of chlorothioformates have been studied for their potential applicability in treating brain disorders such as Alzheimer's disease. This research underscores the pharmaceutical potential of compounds derived from chlorothioformates (Avram et al., 2021).

  • Structural Analysis : The molecular structure of methyl chlorothioformate (another related compound) has been studied using techniques like electron diffraction and microwave spectroscopy. Such structural analyses are crucial for understanding the physical and chemical properties of chlorothioformates (Shen, Krisak, & Hagen, 1995).

  • Chlorothioformates from Xanthates : Research has been conducted on producing chlorothioformates from alkyl xanthates using various reagents. This is important for developing efficient synthetic routes for chlorothioformates (Fikse, Bylund, Holubowitch, & Abelt, 2006).

  • Drug Discovery Perspectives : General research in drug discovery highlights the role of chemistry and molecular biology in developing new medications. This includes the study of compounds like chlorothioformates in pharmacological contexts (Drews, 2000).

  • Electronic Properties : Studies on the electronic properties of S-ethyl chlorothioformate (related compound) using photoelectron spectroscopy reveal insights into the behavior of chlorothioformates under different energy states (Pirani et al., 2011).

  • Molecular Structure in Solid Phase : The molecular structure of ethyl chlorothioformate (a related compound) in the solid phase has been investigated, providing essential data for understanding the physical characteristics of chlorothioformates (Rodríguez Pirani et al., 2011).

  • Preparation of Alkyl and Aryl Chlorodifluoromethyl Ethers : Research on converting alkyl and aryl chlorothioformates into chlorodifluoromethyl ethers shows the versatility of chlorothioformates in synthetic organic chemistry (Hagooly et al., 2008).

Safety And Hazards

S-Propyl chlorothioformate is considered hazardous. It reacts exothermically with acids and may generate hydrogen sulfide . Strong oxidizing agents may cause vigorous reactions that are sufficiently exothermic to ignite the reaction products .

properties

IUPAC Name

S-propyl chloromethanethioate
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InChI

InChI=1S/C4H7ClOS/c1-2-3-7-4(5)6/h2-3H2,1H3
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InChI Key

FYOPSYJKEHWOBR-UHFFFAOYSA-N
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Canonical SMILES

CCCSC(=O)Cl
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Molecular Formula

C4H7ClOS
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DSSTOX Substance ID

DTXSID8025963
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Molecular Weight

138.62 g/mol
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Physical Description

Blackish-brown liquid. (NTP, 1992), Amber-colored liquid; [HSDB] Odor of "stench"; [MSDSonline]
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Boiling Point

155 °C
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Flash Point

144 °F (NTP, 1992), 63 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER, Soluble in dichloroethane.
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Density

1.053 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.1
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Vapor Density

4.8 (AIR= 1)
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Vapor Pressure

178.8 mmHg at 100 °F (NTP, 1992), 6.27 [mmHg], 6.27 mm Hg at 25 °C.
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Product Name

S-Propyl chlorothioformate

Color/Form

Amber-colored liquid

CAS RN

13889-92-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Breme, N Guillamon, X Fernandez… - Journal of agricultural …, 2009 - ACS Publications
Indian cress (Tropaeolum majus L.) absolute was studied by GC-olfactometry (VIDEO-Sniff method) in order to identify odor-active aroma compounds. Because of its fruity-sulfury odor …
Number of citations: 8 pubs.acs.org
M El-khateeb, H Abul-Futouh, H Görls… - Monatshefte für Chemie …, 2019 - Springer
The S-alkyl selenothiocarbonato iron complexes of the general formula CpFe(CO) 2 SeC(O)SR (R = Et, n-Pr, i-Pr) are made by the reactions of (µ-Se)[FeCp(CO) 2 ] 2 and S-alkyl …
Number of citations: 6 link.springer.com

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